

4-Chloro-5,6,7,8-tetrahydroquinoline CAS number and properties

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Compound of Interest

Compound Name:	4-Chloro-5,6,7,8-tetrahydroquinoline
Cat. No.:	B1600401

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An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinoline

This guide provides a comprehensive technical overview of **4-Chloro-5,6,7,8-tetrahydroquinoline**, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Chloro-5,6,7,8-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline family. This structural motif is a cornerstone in the development of therapeutic agents due to its presence in numerous natural products and pharmacologically active molecules.^{[1][2]} The tetrahydroquinoline core acts as a privileged scaffold, providing a rigid three-dimensional structure that can be strategically modified to interact with various biological targets. The introduction of a chlorine atom at the 4-position offers a reactive handle for further chemical derivatization, making this compound a particularly valuable intermediate for constructing libraries of potential drug candidates. Its applications span diverse therapeutic areas, including the development of anticancer, anti-inflammatory, and neuroprotective agents.^{[1][3]}

Core Physicochemical and Structural Properties

The fundamental properties of **4-Chloro-5,6,7,8-tetrahydroquinoline** are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

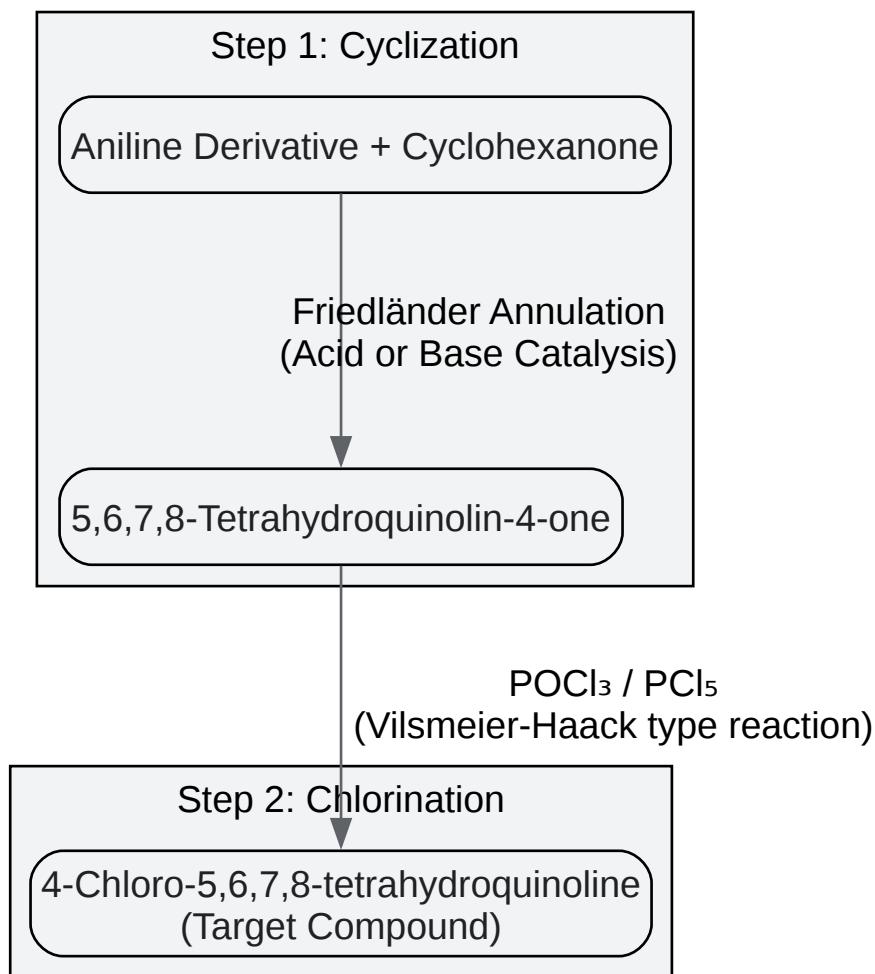
Property	Value	Source(s)
CAS Number	133092-34-9	[4] [5] [6]
Molecular Formula	C ₉ H ₁₀ ClN	[4] [6]
Molecular Weight	167.64 g/mol	[4] [7]
Boiling Point	150 °C (at 5 Torr)	[7]
Density	1.185 ± 0.06 g/cm ³	[7]
SMILES	C1=CC=NC2=C1CCCC2	[5]
InChI Key	PAEQYSUYGGYPRU- UHFFFAOYSA-N	[6]

Synthesis and Methodologies

The synthesis of **4-Chloro-5,6,7,8-tetrahydroquinoline** typically involves a multi-step process starting from a pre-formed quinoline or aniline precursor. While various strategies for tetrahydroquinoline synthesis exist^{[8][9]}, a common approach for this specific molecule involves the initial formation of a tetrahydroquinolinone, followed by chlorination.

Conceptual Synthesis Workflow

A plausible and efficient synthesis route is outlined below. The choice of reagents is critical for achieving high yield and purity.

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Caption: Conceptual workflow for the synthesis of **4-Chloro-5,6,7,8-tetrahydroquinoline**.

Protocol Insights and Causality

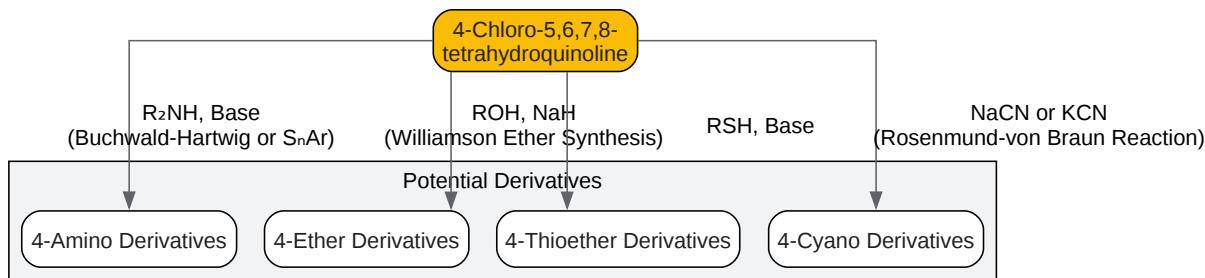
- Step 1: Friedländer Annulation: This classic method involves the condensation of an α -aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl, such as cyclohexanone. The reaction is typically catalyzed by an acid or base and is a robust method for constructing the quinoline ring system. The saturated portion of the tetrahydroquinoline ring is directly incorporated from the cyclohexanone starting material.
- Step 2: Chlorination: The conversion of the resulting 4-oxo group (a vinylogous amide) to a chloro group is a crucial step. A mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is a standard and highly effective reagent for this transformation.[\[10\]](#)

POCl_3 acts as both a reagent and a solvent, and PCl_5 is often added to ensure complete conversion. The mechanism involves the activation of the carbonyl oxygen by phosphorus, creating a good leaving group and facilitating nucleophilic attack by the chloride ion. This step must be performed under anhydrous conditions, as these phosphorus reagents react violently with water.

Chemical Reactivity and Derivatization Potential

The reactivity of **4-Chloro-5,6,7,8-tetrahydroquinoline** is dominated by the C4-Cl bond. The chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, establishing the molecule as a versatile synthetic intermediate.

Key Nucleophilic Substitution Reactions



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Caption: Common derivatization pathways for **4-Chloro-5,6,7,8-tetrahydroquinoline**.

- **Amination:** The introduction of nitrogen-based nucleophiles is readily achieved. This can be accomplished via traditional $\text{S}_{\text{n}}\text{Ar}$ (Nucleophilic Aromatic Substitution) reactions with amines at elevated temperatures or, more efficiently, using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This pathway is fundamental for creating derivatives with potential biological activity, as the amino-quinoline scaffold is common in many drugs.

- Ether and Thioether Synthesis: Alkoxides and thiolates are excellent nucleophiles that can displace the chloride to form ethers and thioethers, respectively. These reactions typically proceed under basic conditions to deprotonate the corresponding alcohol or thiol.
- Cyanation: The chloro group can be replaced by a nitrile group using cyanide salts, often with a palladium or copper catalyst. The resulting cyano derivative is a valuable intermediate itself, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a key component in a multitude of compounds with significant pharmacological properties.^{[1][2]} **4-Chloro-5,6,7,8-tetrahydroquinoline** serves as a critical starting material for accessing novel analogues within these classes.

- Anticancer Agents: Many substituted quinoline and tetrahydroquinoline derivatives have been reported as potent anticancer agents, targeting various mechanisms within cancer cells.^[3] The ability to easily modify the 4-position of the core scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
- C5a Receptor Antagonists: A series of substituted 5,6,7,8-tetrahydroquinolines have been developed as potent antagonists of the C5a receptor, which is implicated in inflammatory responses.^[11] This highlights the utility of the scaffold in designing molecules for immunology and inflammation-related diseases.
- Precursor for Antibiotics: The parent compound, 5,6,7,8-tetrahydroquinoline, is a known intermediate in the synthesis of Cefquinome, a fourth-generation cephalosporin antibiotic used in veterinary medicine.^[12] This demonstrates the industrial relevance of this chemical family in producing complex pharmaceutical ingredients.
- Neurodegenerative Disease Research: Derivatives of tetrahydroquinoline have been investigated as acetylcholinesterase inhibitors, a key target in the symptomatic treatment of Alzheimer's disease.^{[2][13]}

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **4-Chloro-5,6,7,8-tetrahydroquinoline** should always be consulted prior to use, general precautions can be inferred from related compounds like chloroquinolines and tetrahydroquinolines.[14][15][16]

- General Hazards: Compounds in this class are often harmful if swallowed, and may cause skin and eye irritation.[15][16][17]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[18]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[14]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-5,6,7,8-tetrahydroquinoline (CAS: 133092-34-9) is a high-value chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its defined physicochemical properties, coupled with a reactive chlorine handle on the privileged tetrahydroquinoline scaffold, make it an ideal starting point for the synthesis of diverse molecular libraries. Researchers and drug development professionals can leverage its reactivity to efficiently generate novel compounds for screening against a wide range of therapeutic targets, from cancer and inflammation to infectious and neurodegenerative diseases.

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